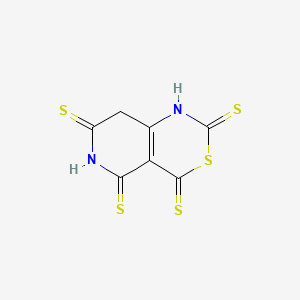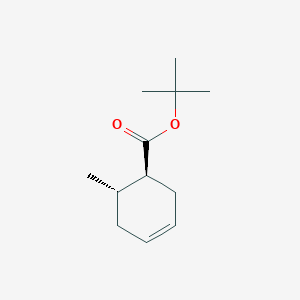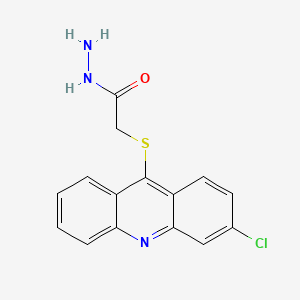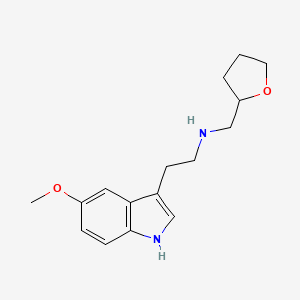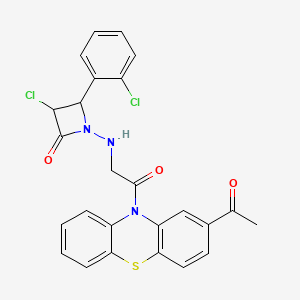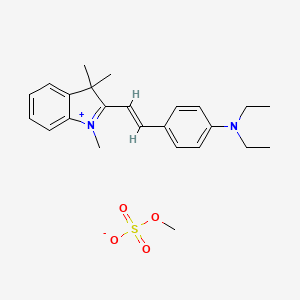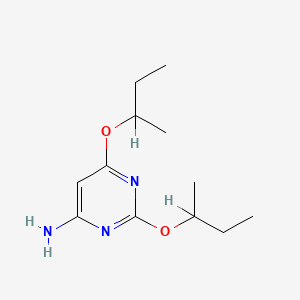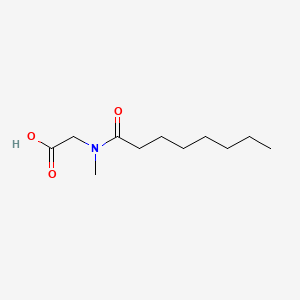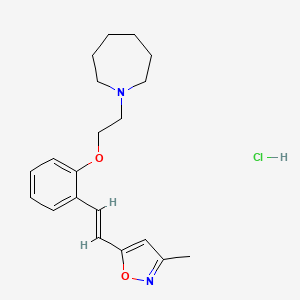
1,4-di(7-Guanosyl)butane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-di(7-Guanosyl)butane is a synthetic compound with the molecular formula C24H34N10O10+2 and a molecular weight of 622.58776 . This compound is characterized by the presence of two guanosine moieties linked by a butane chain. Guanosine is a nucleoside comprising guanine attached to a ribose sugar, which plays a crucial role in various biological processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-di(7-Guanosyl)butane typically involves the reaction of guanosine derivatives with a butane linker. The process may include steps such as protection of functional groups, coupling reactions, and deprotection . Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and by-products.
Análisis De Reacciones Químicas
Types of Reactions
1,4-di(7-Guanosyl)butane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: The guanosine moieties can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for optimizing the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized guanosine derivatives, while substitution reactions can produce a variety of substituted guanosine compounds .
Aplicaciones Científicas De Investigación
1,4-di(7-Guanosyl)butane has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its interactions with nucleic acids and proteins, and its potential role in cellular processes.
Medicine: Investigated for its potential therapeutic applications, including antiviral and anticancer properties.
Industry: Utilized in the development of novel materials and as a component in biochemical assays
Mecanismo De Acción
The mechanism of action of 1,4-di(7-Guanosyl)butane involves its interaction with molecular targets such as nucleic acids and proteins. The compound can bind to specific sites on DNA or RNA, influencing their structure and function. Additionally, it may interact with enzymes and other proteins, modulating their activity and affecting cellular pathways .
Comparación Con Compuestos Similares
Similar Compounds
1,4-Butanediol: A simple diol with applications in polymer synthesis and as a solvent.
Guanosine: A nucleoside with roles in cellular metabolism and signaling.
1,4-Dimethylcyclohexane: An organic compound with a similar butane linkage but different functional groups.
Uniqueness
1,4-di(7-Guanosyl)butane is unique due to its dual guanosine moieties linked by a butane chain, which imparts specific chemical and biological properties. This structure allows it to participate in unique interactions with nucleic acids and proteins, distinguishing it from other similar compounds .
Propiedades
Número CAS |
74746-58-0 |
|---|---|
Fórmula molecular |
C24H34N10O10+2 |
Peso molecular |
622.6 g/mol |
Nombre IUPAC |
2-amino-7-[4-[2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-9-ium-7-yl]butyl]-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-9-ium-6-one |
InChI |
InChI=1S/C24H32N10O10/c25-23-27-17-11(19(41)29-23)31(7-33(17)21-15(39)13(37)9(5-35)43-21)3-1-2-4-32-8-34(18-12(32)20(42)30-24(26)28-18)22-16(40)14(38)10(6-36)44-22/h7-10,13-16,21-22,35-40H,1-6H2,(H4-2,25,26,27,28,29,30,41,42)/p+2/t9-,10-,13-,14-,15-,16-,21-,22-/m1/s1 |
Clave InChI |
XVFDHWXINSBYAB-LAMCKDNKSA-P |
SMILES isomérico |
C1=[N+](C2=C(N1CCCCN3C=[N+](C4=C3C(=O)NC(=N4)N)[C@H]5[C@@H]([C@@H]([C@H](O5)CO)O)O)C(=O)NC(=N2)N)[C@H]6[C@@H]([C@@H]([C@H](O6)CO)O)O |
SMILES canónico |
C1=[N+](C2=C(N1CCCCN3C=[N+](C4=C3C(=O)NC(=N4)N)C5C(C(C(O5)CO)O)O)C(=O)NC(=N2)N)C6C(C(C(O6)CO)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


